molecular formula C17H13NO B11865616 Ethanone, 2-phenyl-1-(8-quinolinyl)- CAS No. 90029-05-3

Ethanone, 2-phenyl-1-(8-quinolinyl)-

Cat. No.: B11865616
CAS No.: 90029-05-3
M. Wt: 247.29 g/mol
InChI Key: XDCOSIINRIGYJY-UHFFFAOYSA-N
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Description

2-Phenyl-1-(quinolin-8-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1-(quinolin-8-yl)ethanone typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of quinoline derivatives, including 2-phenyl-1-(quinolin-8-yl)ethanone, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-1-(quinolin-8-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-phenyl-1-(quinolin-8-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-1-(quinolin-8-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: Lacks the ethanone group but shares the quinoline and phenyl moieties.

    8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of the ethanone group.

Uniqueness: 2-phenyl-1-(quinolin-8-yl)ethanone is unique due to the presence of both the phenyl and ethanone groups attached to the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90029-05-3

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-phenyl-1-quinolin-8-ylethanone

InChI

InChI=1S/C17H13NO/c19-16(12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-18-17(14)15/h1-11H,12H2

InChI Key

XDCOSIINRIGYJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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